7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It exhibits potential biological activities, making it a subject of interest in pharmaceutical research. This compound has been identified in various natural extracts and is noted for its anti-quorum sensing properties, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa.
This compound has been extracted from marine microorganisms, specifically from bacterial strains like E. indicum. The extraction process involves growing the bacteria in nutrient broth and then isolating the active compounds through various fractionation techniques, including solid phase extraction and gas chromatography-mass spectrometry analysis. The specific strain E. indicum SJ16 has shown significant bioactivity related to this compound, indicating its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria .
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is classified as a diketopiperazine derivative. Diketopiperazines are cyclic dipeptides that have been studied for their diverse biological activities, including antimicrobial and anti-inflammatory effects. This compound's structure contributes to its classification within the broader category of heterocycles, which are characterized by the presence of atoms other than carbon in their ring structures.
The synthesis of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reactant ratios to optimize yield and purity. The use of environmentally benign solvents is emphasized to align with sustainable chemistry practices.
The molecular structure of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione features a hexahydro-pyrrolo framework fused with a pyrazine ring. The presence of hydroxyl and isopropyl groups contributes to its unique chemical properties.
The molecular formula for this compound is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol. The structural representation highlights the arrangement of atoms and functional groups critical for its biological activity.
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione participates in various chemical reactions that enhance its utility in medicinal chemistry:
The reactions are often monitored using spectroscopic techniques such as UV-Vis spectroscopy and mass spectrometry to confirm product formation and analyze reaction kinetics.
The mechanism of action for 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione primarily involves its interaction with bacterial quorum sensing pathways. By disrupting signaling molecules responsible for biofilm formation, this compound can significantly reduce virulence factors associated with pathogenic bacteria.
Microarray analyses have shown differential expression of quorum sensing regulatory genes when treated with this compound, suggesting a targeted mechanism that alters bacterial communication and behavior .
Relevant analyses often include NMR spectroscopy to elucidate structural features and confirm purity levels post-synthesis.
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic applications across various fields including microbiology and pharmacology.
Diketopiperazines (DKPs) represent a structurally diverse class of cyclic dipeptides with significant bioactivities, synthesized primarily through non-ribosomal peptide synthetase (NRPS) pathways. In Streptomyces spp., genomic analyses reveal that DKP biosynthesis is governed by compact gene clusters encoding NRPS modules alongside tailoring enzymes. Streptomyces sp. LY1209 exemplifies this organization, producing 7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (C₁₀H₁₆N₂O₃; MW 212.25 g/mol) as part of a broader DKP metabolic profile [8] [9]. This compound features a hydroxy-substituted pyrrolopyrazine-dione core with an isopropyl moiety, indicative of post-assembly modifications.
Genomic sequencing of LY1209 identified a biosynthetic gene cluster (BGC) comprising:
Table 1: Diketopiperazines Identified in Streptomyces sp. LY1209
Compound Name | Molecular Formula | Core Structure | Biological Activity |
---|---|---|---|
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | C₁₀H₁₆N₂O₃ | Hydroxylated pyrrolopyrazine | Antiproliferative |
Cyclo-(Leu-Hyp) | C₁₁H₁₈N₂O₃ | Proline-derived DKP | Antimicrobial |
Cyclo-(Pro-Tyr) | C₁₄H₁₆N₂O₃ | Aromatic DKP | Biofilm modulation |
The stereoselectivity of 7-hydroxy-3-isopropyl-DKP is controlled by epimerase domains within the NRPS, while regioselective hydroxylation at C7 is mediated by a dedicated dioxygenase [8]. Comparative genomics across Streptomyces strains indicates conservation of hydroxylation and prenylation genes in DKP clusters, suggesting evolutionary optimization for structural diversification.
Genetic manipulations, such as heterologous gene expression or reporter gene insertion, frequently disrupt secondary metabolite biosynthesis through post-transcriptional mechanisms. In Pseudomonas chlororaphis S1Bt23, introduction of the GFP plasmid pPNptGreen abolished pyrrolnitrin and phenazine production despite unaltered transcription of prnABCD and phzABCDEFG clusters [5]. Metabolomic analyses confirmed the absence of these metabolites in GFP-expressing strains, indicating post-transcriptional dysregulation.
Key mechanisms identified include:
Table 2: Metabolic Consequences of Genetic Engineering in Biocontrol Strains
Genetic Modification | Affected Pathway | Metabolite Reduction | Proposed Mechanism |
---|---|---|---|
GFP plasmid (pPNptGreen) | Phenazine synthesis | PCA, 2-OH-PHZ undetectable | Precursor/cofactor depletion |
Pyrrolnitrin synthesis | Pyrrolnitrin absent | Flavin misallocation | |
trpDA162D mutation (C. glutamicum) | Tryptophan synthesis | Anthranilate ↓ 90% | Feedback-resistant enzyme enhancement |
These findings underscore the necessity of genomic integration (vs. plasmid-based expression) and cofactor balancing when engineering DKP-producing strains [5] [10].
The prnABCD and phzABCDEFG operons encode conserved pathways for halogenated phenylpyrrole (pyrrolnitrin) and phenazine antibiotics, respectively. Notably, these clusters exhibit cross-talk with DKP biosynthesis through shared precursors and modification enzymes.
prnABCD Pathway
This four-gene cluster converts tryptophan to pyrrolnitrin via sequential enzymatic steps:
7-Hydroxy-3-isopropyl-DKP structurally resembles MDAP intermediates, suggesting potential substrate promiscuity of PrnB/PrnC enzymes toward DKP cores. In Serratia plymuthica, prnB homologs accept non-aromatic substrates, generating halogenated pyrrolopyrazines [10].
phzABCDEFG Pathway
The phenazine core scaffold arises from the condensation of two chorismate-derived aminodeoxyisochorismate (ADIC) molecules. Key modifications include:
In engineered P. chlororaphis Lzh-T5, knockout of phzO redirected flux toward PCA accumulation (10.65 g/L), demonstrating how pathway branching influences final product profiles [3].
Table 3: Evolutionary Conservation of prn and phz Genes in DKP-Producing Bacteria
Gene | Function | Homolog Prevalence | Role in DKP Modification |
---|---|---|---|
prnA | Tryptophan-7-halogenase | 89% in Pseudomonas | Chlorinates DKP proline residues |
prnC | MDAP halogenase | 78% in Serratia | Adds halogens to pyrrole ring |
phzF | Phenazine core synthase | 95% in phenazine producers | Unconfirmed in DKPs |
phzO | PCA hydroxylase | 62% in P. chlororaphis | Hydroxylates analogous N-heterocycles |
Metabolic engineering of Corynebacterium glutamicum confirms the interplay between these pathways: Expression of prnA (halogenase), prnB (MDAP synthase), and prnC (APRN synthase) in a tryptophan-overproducing strain (TP851) yielded 29.5 mg/L APRN, a pyrrolnitrin precursor sharing structural motifs with halogenated DKPs [10].
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